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Flecainide-Induced Pacing Threshold Increases

Post-

. Baseline . Change & .
Study Context Patient Group Flecainide o Citation
Threshold Significance
Threshold
Acute IV 11 pts with 0.66 V (at 144V (at0.5 1118% (p <0.01)
Administration temporary 0.5 ms) ms) [1]
electrodes
Chronic Oral 5 pts with 0.09 ms (at 0.28 ms (at 1 211% (p < 0.02)
Therapy programmable 2.7V) 2.7V) [1]
pacemakers
Case Report 91F, pacemaker- 0.75V (at 50V (at1.0 1 >500%;
(Toxicity) dependent 0.5 ms) ms) intermittent loss of
capture [2]
Case Report 86M, pacemaker- 1.0V (at0.4 175V (at0.4 1 75%;2:1
(Toxicity) dependent ms) ms) ventricular capture
[3]
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Post-
. Baseline o Change & o
Study Context Patient Group Flecainide R Citation
Threshold Significance
Threshold
Case Report Woman in 80s, -- >5.0V (at1.0 Unacceptable for
(Toxicity) AVN ablation ms) procedure; capture

failed [4]

pts = patients; AVN = Atrioventricular Node; IV = Intravenous.

Mechanisms and Clinical Risk Factors

Flecainide is a Class IC antiarrhythmic that slows cardiac conduction by blocking fast sodium channels [3]

[5]. In the context of pacing, this pharmacological action has two primary consequences:

¢ Increased Myocardial Refractoriness: Flecainide slows the recovery time of sodium channels,
prolonging the refractory period of the heart muscle. A pacing spike that falls within this extended
refractory period will fail to capture [3] [2].

¢ Elevated Capture Threshold: The drug directly increases the amount of energy required to
depolarize the myocardium, raising the pacing threshold [1]. This can be profound during toxicity.

The following diagram illustrates the core mechanism leading to capture failure.
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Certain conditions significantly increase the risk of toxicity and subsequent pacing failure:

¢ Renal Impairment: Approximately 80-90% of flecainide is excreted renally. Renal failure dramatically
prolongs its half-life, leading to accumulation [3] [5] [2].

¢ Drug Interactions: Verapamil and diltiazem can decrease flecainide clearance, increasing plasma
levels. Concomitant use of other QRS-prolonging drugs is also risky [4].

e Structural Heart Disease: Underlying conditions like heart failure, left ventricular hypertrophy, or
coronary artery disease are key risk factors for pro-arrhythmic effects and toxicity [3] [6].

¢ Electrolyte Imbalances: Hyponatremia, hypokalemia, and hypomagnesemia can precipitate or
exacerbate toxicity [5].

Management and Troubleshooting Guide
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Recognition & Diagnosis

Suspect flecainide toxicity in any paced patient on the drug who presents with:

e ECG Findings: Widened QRS complex (often >200 ms in toxicity), prolonged PR and QT intervals,

and a change in paced QRS morphology or axis [3] [4] [2].
e Pacemaker Interrogation: A sudden, significant increase in ventricular capture threshold, often with

capture latency (a visible delay between the pacing spike and the QRS complex) [2].
¢ Clinical Symptoms: Syncope, pre-syncope, dizziness, or signs of cardiogenic shock. Non-cardiac

symptoms like nausea, visual disturbances, or seizures may also occur [5] [2].

Acute Management Protocol

The following workflow outlines the critical steps for managing a suspected case of flecainide toxicity with

pacemaker involvement.
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1. Immediate Pacemaker Interrogation
* Check and INCREASE Pacing Output
* Ensure consistent capture with safety margin

2. Administer Sodium Bicarbonate
* IV Bolus followed by infusion

3. Discontinue Flecainide
» Stop other contributing medications (e.g., Verapamil)

4. Supportive & Adjunct Therapies
* Correct electrolyte imbalances
* Consider IV Lipid Emulsion (IFE)
* Mechanical circulatory support if needed

Click to download full resolution via product page

Key Actions Explained:

¢ Increase Pacing Output: This is the first and most critical step to ensure reliable capture.
Temporarily program the pacemaker to high-output settings (e.g., 4-5 V) to overcome the elevated
threshold, even if it reduces battery life [3] [4]. This addresses the symptom while other treatments
address the cause.
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e Administer Sodium Bicarbonate: This is the primary pharmacological antidote. It works by
increasing extracellular sodium, which competitively antagonizes the sodium channel blockade, and
through alkalosis, which helps dissociate flecainide from the channels [3] [5] [2].

¢ Discontinue Flecainide: Immediately stop the drug and any interacting medications [4].

e Employ Advanced Support: In refractory cases, Intravenous Lipid Emulsion (IFE) can be used to
sequester the lipophilic flecainide molecule. For patients in cardiogenic shock, mechanical
circulatory support (ECMO) can be lifesaving while the drug is cleared from the body [3] [4].

Preventive Strategies for Researchers & Clinicians

¢ Pre-Study Screening: Exclude patients with significant structural heart disease, advanced renal
impairment, or known conduction system disease from studies involving flecainide, in line with its
FDA black box warning [5] [6].

e Dose Adjustment: In patients with renal impairment, significantly reduce the dose (e.g., initial
maximum of 100 mg daily if CrCl <35 mL/min) and monitor drug levels [2].

¢ Protocol-Mandated Monitoring: For clinical trials, build in regular ECG monitoring (for QRS width),
periodic pacemaker interrogations to check thresholds, and monitoring of renal function and
electrolytes [6].

¢ Avoid High-Risk Combinations: Avoid concurrent use of verapamil, diltiazem, or other drugs that

can increase flecainide levels or exacerbate conduction abnormalities [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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